7-Bromo-4-chloro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

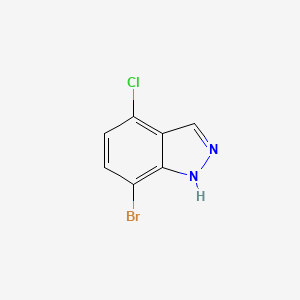

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKZBMLAMVPTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646731 | |

| Record name | 7-Bromo-4-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-88-7 | |

| Record name | 7-Bromo-4-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-4-chloro-1H-indazole chemical properties

An In-Depth Technical Guide to 7-Bromo-4-chloro-1H-indazole: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in key biological interactions have made it a focal point for the development of targeted therapies, particularly in oncology and virology.[2] Within this important class of heterocycles, This compound has emerged as a highly versatile and critical building block. Its strategic placement of halogen atoms provides synthetic chemists with precise handles to construct complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthetic utility and its strategic importance in the synthesis of next-generation pharmaceuticals. We will explore its core chemical properties, delve into its synthesis and reactivity with field-proven insights, and contextualize its application in the development of groundbreaking drugs.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its effective use in synthesis and development. This compound is a solid powder at room temperature, with solubility characteristics typical of halogenated aromatic compounds—generally soluble in organic solvents like DMF and DMSO, with limited aqueous solubility.[3][4]

Key identifying information and predicted properties are summarized below. These predicted values, while not experimentally verified in all cases, provide a reliable basis for experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1000341-88-7 | [4] |

| Molecular Formula | C₇H₄BrClN₂ | [6] |

| Molecular Weight | 231.48 g/mol | [5] |

| Appearance | Powder | [4] |

| Boiling Point | 361.6 ± 22.0 °C (Predicted) | [6] |

| Density | 1.878 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 10.40 ± 0.40 (Predicted) | [6] |

| InChIKey | RFKZBMLAMVPTOP-UHFFFAOYSA-N | [4] |

Spectral Data Interpretation

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region. The proton at position 3 (C3-H) will likely appear as a singlet, while the protons at positions 5 and 6 will appear as doublets, showing ortho-coupling. The N-H proton will be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbons bearing the halogen atoms (C4 and C7) will show characteristic shifts influenced by the electron-withdrawing and deshielding effects of chlorine and bromine.

Part 2: Synthesis and Reactivity: A Strategic Perspective

The true value of this compound lies in its reactivity, which is strategically dictated by its substituents. The presence of two distinct halogen atoms at specific positions opens a gateway to a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Reactivity and Synthetic Utility

The indazole core contains two nitrogen atoms, with the N-H at the 1-position being acidic and readily undergoing N-alkylation or N-arylation reactions. However, the most powerful synthetic handles are the C-Cl and C-Br bonds.

-

The C-Br Bond at Position 7: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling conditions. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization. It is highly amenable to foundational reactions in modern organic synthesis, including:

-

Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids, enabling the construction of biaryl systems.

-

Buchwald-Hartwig Amination: To form C-N bonds with amines, crucial for synthesizing many pharmaceuticals.

-

Sonogashira Coupling: To form C-C bonds with terminal alkynes, introducing functionalities for further derivatization.

-

Heck Reaction: To form C-C bonds with alkenes.

-

-

The C-Cl Bond at Position 4: While less reactive in cross-coupling, the chloro group can be targeted for nucleophilic aromatic substitution (SₙAr) under more forcing conditions or with specific catalyst systems.[3] This allows for a stepwise, controlled introduction of different functionalities onto the indazole scaffold.

This predictable and selective reactivity allows chemists to use this compound as a linchpin to efficiently assemble complex molecules, making it an indispensable intermediate.

A Practical Synthetic Approach

Direct halogenation of the parent 4-chloro-1H-indazole is often synthetically challenging, leading to poor regioselectivity and a mixture of undesired isomers.[10] Therefore, a more robust and controllable strategy involves constructing the bicyclic ring from a pre-functionalized benzene derivative. A highly practical, multi-gram scale synthesis has been developed for the closely related 3-amino derivative, which validates the core steps of this approach.[10][11][12][13]

The workflow below illustrates a validated pathway to a key precursor, which can then be used to generate the title compound.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine [10][11]

-

Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile.

-

To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature until analysis (e.g., GC-MS) indicates completion.

-

Carefully pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to afford 3-bromo-2,6-dichlorobenzonitrile. This method provides the desired bromide in 76–81% yield.[11]

-

-

Step 2: Regioselective Cyclization with Hydrazine.

-

Dissolve the 3-bromo-2,6-dichlorobenzonitrile intermediate in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture under reflux until the starting material is consumed.

-

Cool the mixture, and collect the precipitated product by filtration.

-

Wash the solid with a non-polar solvent (e.g., hexanes) and dry to yield 7-bromo-4-chloro-1H-indazol-3-amine. This regioselective cyclization affords the product in 50-56% isolated yield.[11]

-

This highly optimized, chromatography-free process demonstrates the industrial-scale viability of this synthetic strategy.[11][12]

Part 3: Applications in Drug Discovery and Development

The utility of this compound is most profoundly demonstrated by its role as a precursor to vital therapeutics. Its structural features are commonly found in molecules designed to interact with specific biological targets.

Case Study: A Critical Intermediate for Lenacapavir (HIV-1 Capsid Inhibitor)

The most prominent application of this scaffold is in the synthesis of Lenacapavir , a first-in-class, potent, long-acting inhibitor of the HIV-1 capsid.[11][13][14] The direct derivative, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a key heterocyclic fragment for this groundbreaking antiviral agent.[10][11][12] Lenacapavir functions by disrupting multiple stages of the viral lifecycle, including capsid assembly, offering a novel mechanism of action for treating multi-drug resistant HIV-1 infections.[3][15]

The synthesis of Lenacapavir highlights the importance of the indazole intermediate. The 3-amino group serves as an attachment point for building out one part of the molecule, while the halogenated benzene ring portion provides the structural foundation for the rest of the complex structure. The development of an economical, large-scale synthesis for this intermediate is therefore critical to ensuring patient access to the final drug.[10][12][13]

Relevance to Kinase Inhibitors in Oncology

The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][16] Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[16]

While this compound is not a direct component of all major kinase inhibitors, its structure is representative of the building blocks used to create them. For example, the BRAF kinase inhibitor Vemurafenib , used to treat melanoma, is built from related halogenated heterocyclic intermediates.[17] The indazole core itself is found in several FDA-approved kinase inhibitors, including:

-

Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor.

The indazole scaffold is effective because it can act as a stable hinge-binding motif, anchoring the inhibitor within the ATP-binding site of the target kinase. The substituents at the 4- and 7-positions project out from this anchor point, allowing chemists to build specificity and potency against the target kinase. The synthetic handles provided by this compound are therefore invaluable for exploring this chemical space in the search for new, more selective kinase inhibitors.[2]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][18]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from supplier safety data sheets.[4]

Recommended Safety Procedures:

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[19] Avoid formation of dust and aerosols.[20]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][19] Recommended storage is at room temperature.[4]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[20]

-

In case of skin contact: Wash off with soap and plenty of water.[20]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[18]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[18]

-

Conclusion

This compound is far more than a simple catalog chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with the predictable and differential reactivity of its halogen substituents, provide a robust platform for the synthesis of complex, high-value molecules. Its critical role as a building block for the HIV-1 capsid inhibitor Lenacapavir and its structural relevance to the vast field of kinase inhibitors underscore its importance to drug discovery. For researchers and scientists working at the forefront of medicine, a deep understanding of this versatile intermediate is not just beneficial—it is essential for designing and developing the therapies of tomorrow.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]

- 4. This compound | 1000341-88-7 [sigmaaldrich.cn]

- 5. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indazole,7-broMo-4-chloro- CAS#: 1000341-88-7 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Buy 7-bromo-4-chloro-1H-indazol-3-amine (EVT-11898489) [evitachem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.de [fishersci.de]

- 19. echemi.com [echemi.com]

- 20. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to 7-Bromo-4-chloro-1H-indazole

CAS Number: 1000341-88-7

This in-depth technical guide provides a comprehensive overview of 7-Bromo-4-chloro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and its significant applications, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Importance of this compound

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in drug discovery. The indazole core is a bioisostere of indole and is found in a multitude of biologically active molecules, exhibiting a wide range of pharmacological activities including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The specific substitution pattern of this compound, with halogen atoms at the 4 and 7 positions, offers synthetic handles for further molecular elaboration through various cross-coupling reactions, making it a highly valuable intermediate in the synthesis of complex drug candidates.

Its most prominent role to date is as a precursor to a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[3][4][5][6] This underscores the industrial and pharmaceutical relevance of this molecule and the need for robust and scalable synthetic routes.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1000341-88-7 | --INVALID-LINK-- |

| Molecular Formula | C₇H₄BrClN₂ | --INVALID-LINK-- |

| Molecular Weight | 231.48 g/mol | --INVALID-LINK-- |

| Physical Form | Powder | --INVALID-LINK-- |

| Boiling Point | 361.6±22.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.878±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 10.40±0.40 (Predicted) | --INVALID-LINK-- |

| Storage Temperature | Room Temperature, Sealed in dry | --INVALID-LINK--, --INVALID-LINK-- |

| InChI Key | RFKZBMLAMVPTOP-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Mechanistic Insights

While a direct, step-by-step published synthesis for this compound is not prevalent, a highly relevant and scalable synthesis for its 3-amino derivative provides a robust blueprint. The synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine from the inexpensive starting material 2,6-dichlorobenzonitrile has been described in detail.[3][4][5][6] A plausible pathway to the parent this compound would likely involve a similar initial bromination step followed by cyclization and subsequent deamination or direct synthesis from a different precursor.

Key Synthetic Strategy: Regioselective Bromination and Cyclization

The core of the synthesis lies in a two-step sequence:

-

Regioselective Bromination: The starting material, 2,6-dichlorobenzonitrile, undergoes a highly regioselective bromination.

-

Indazole Ring Formation: The resulting brominated intermediate is then cyclized with a suitable nitrogen source to form the indazole ring system.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Inferred and Adapted)

The following protocol is an adaptation based on the synthesis of the 3-amino derivative and general indazole synthesis methodologies.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

-

Rationale: This step is crucial for introducing the bromine atom at the desired position. The use of N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid provides mild and highly regioselective bromination conditions.[3]

-

Procedure:

-

To a solution of 2,6-dichlorobenzonitrile in a suitable solvent, add N-Bromosuccinimide (1.07 equivalents) and concentrated sulfuric acid (10 equivalents) at a controlled temperature (e.g., 25 °C).

-

Stir the reaction mixture for an extended period (e.g., 18 hours) until the reaction is complete, as monitored by an appropriate technique (e.g., GC-MS or TLC).

-

Upon completion, the reaction is quenched, and the product, 3-bromo-2,6-dichlorobenzonitrile, is isolated and purified.

-

Step 2: Cyclization to form the Indazole Ring

-

Rationale: The formation of the indazole ring is typically achieved by reacting the ortho-halo benzonitrile derivative with hydrazine. This is a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. For the parent indazole, a subsequent deamination step would be required.

-

Procedure (for 3-amino derivative, adaptable for parent compound):

-

The isolated 3-bromo-2,6-dichlorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF).[3]

-

The reaction is heated to facilitate the cyclization.

-

To obtain the parent this compound, a subsequent diazotization of the 3-amino group followed by reduction (deamination) would be a standard procedure.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its substituted bicyclic system. The bromine and chlorine atoms serve as versatile handles for a variety of chemical transformations, primarily transition-metal-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions utilizing the halogenated positions.

These reactions allow for the introduction of a wide array of substituents, enabling the exploration of the chemical space around the indazole core to optimize biological activity, selectivity, and pharmacokinetic properties of drug candidates.

Role as a Key Building Block

As previously mentioned, the primary documented application of this compound is as a precursor to 7-Bromo-4-chloro-1H-indazol-3-amine, an important intermediate in the synthesis of the anti-HIV drug, Lenacapavir.[3][4][5][6][7]

Potential in Kinase Inhibition and Other Therapeutic Areas

The broader class of substituted indazoles is a cornerstone in the development of kinase inhibitors for oncology.[2] The indazole scaffold can effectively mimic the hinge-binding motifs of ATP, a key interaction for kinase inhibition. The 7-bromo and 4-chloro substituents on this particular indazole offer opportunities to develop derivatives that can be tailored to target specific kinases. Furthermore, indazole derivatives have shown a wide spectrum of biological activities, including:

The exploration of this compound in these and other therapeutic areas is an active field of research, with new findings frequently appearing in patent literature.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information before use.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in drug discovery and development. Its value is demonstrated by its role in the synthesis of Lenacapavir and the broader pharmacological relevance of the indazole scaffold. The synthetic pathways, though not directly published for the parent compound, can be reliably inferred from the synthesis of its derivatives. The true potential of this molecule lies in the versatility of its halogenated positions, which allow for extensive chemical modification. As research into novel therapeutics continues, it is anticipated that this compound will remain a valuable tool for medicinal chemists aiming to construct the next generation of innovative medicines.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]

- 8. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Bromo-4-chloro-1H-indazole molecular weight

An In-depth Technical Guide to 7-Bromo-4-chloro-1H-indazole: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical heterocyclic intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, a field-proven scalable synthesis protocol, analytical validation techniques, and its pivotal role in the production of advanced therapeutics.

Core Chemical Identity and Properties

This compound is a halogenated aromatic heterocyclic compound. Its molecular structure, featuring both a bromine and a chlorine atom on the indazole core, makes it a versatile building block for creating more complex molecules through various cross-coupling reactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₄BrClN₂ | [1] |

| Molecular Weight | 231.48 g/mol | [1][2][3] |

| CAS Number | 1000341-88-7 | [1] |

| Physical Form | Powder | [1] |

| Boiling Point | 361.6±22.0 °C (Predicted) | [4] |

| Density | 1.878±0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.40±0.40 (Predicted) | [4] |

| Storage | Store at room temperature, sealed in a dry environment. | [4] |

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[5] Its unique structural and electronic properties allow it to interact with a wide range of biological targets. Consequently, indazole derivatives are integral components of numerous biologically active compounds, including treatments for inflammatory diseases, neurodegenerative disorders, and cancer.[5] The strategic placement of halogen atoms on the this compound derivative provides synthetic handles for elaboration, making it a highly valuable precursor for targeted drug development.

Scalable Synthesis: A Modern, Chromatography-Free Protocol

The efficient and scalable synthesis of this compound is crucial for its application in large-scale pharmaceutical manufacturing. Recent advancements have led to a practical, two-step synthetic sequence that avoids costly and time-consuming column chromatography.[6][7][8][9] This process has been successfully demonstrated on hundred-gram scales.[6][8][9]

Causality in Synthesis Design (Retrosynthesis)

Initial synthetic strategies explored the direct bromination of the pre-formed 4-chloro-1H-indazole ring. However, this approach proved unsuccessful, yielding the undesired regioisomer as the major product.[6][10] This outcome is dictated by the electronic nature of the indazole ring, which directs electrophilic substitution to other positions.

To overcome this, a revised strategy was developed where the halogenation pattern is established on the precursor before the indazole ring is formed. The current state-of-the-art method starts with the inexpensive and readily available 2,6-dichlorobenzonitrile.[6][7][8][9] This approach ensures the correct regiochemistry of the final product.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

This initial step introduces the bromine atom at the desired position on the benzene ring. The use of N-bromosuccinimide (NBS) in sulfuric acid provides mild conditions for highly regioselective bromination, affording the intermediate in high yield and purity.[6]

-

Charge a suitable reactor with 2,6-dichlorobenzonitrile.

-

Add concentrated sulfuric acid (H₂SO₄) while maintaining temperature control.

-

Portion-wise, add N-bromosuccinimide (NBS) to the mixture, ensuring the internal temperature remains within the optimal range.

-

Allow the reaction to proceed for approximately 18 hours until completion, monitored by an appropriate analytical method (e.g., GC-MS).

-

Carefully quench the reaction by pouring the mixture into ice-cold water.

-

Collect the resulting precipitate by filtration and wash thoroughly.

-

Dry the solid product under vacuum. This step typically yields 3-bromo-2,6-dichlorobenzonitrile with 95-96% purity.[10]

Step 2: Cyclization to Form this compound

The second step involves the formation of the indazole ring via cyclization with hydrazine. This reaction proceeds efficiently in a Parr reactor at elevated temperatures.

-

In a Parr reactor, combine the 3-bromo-2,6-dichlorobenzonitrile intermediate, sodium acetate (NaOAc), and 2-methyltetrahydrofuran (2-MeTHF).[10]

-

Add hydrazine hydrate to the mixture.[10]

-

Seal the reactor and heat to an internal temperature of 95 °C for approximately 18 hours.[10]

-

After cooling, dilute the reaction mixture with a suitable solvent and wash with water and brine.

-

Concentrate the organic layer under reduced pressure.

-

The crude product can be purified by recrystallization or slurry in an appropriate solvent system to achieve high purity without the need for chromatography. The final isolated yield for this two-step process is typically in the range of 38-45%.[6][7][8][9]

Caption: Scalable, chromatography-free synthesis workflow.

Pivotal Role in the Synthesis of Lenacapavir

This compound is not an end product but a high-value intermediate. Its primary and most significant application is as a key heterocyclic fragment in the synthesis of Lenacapavir.[6][7][8][9] Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor, representing a major advancement in the treatment of HIV-1 infections.[6][7][8]

The structure of this compound is incorporated into the core of the Lenacapavir molecule. The synthetic pathway to Lenacapavir utilizes this intermediate, modifying it through subsequent reactions to build the final, complex drug substance. The availability of a practical and scalable route to this fragment is therefore a critical enabler for the production of this potent anti-HIV therapeutic.[6][7]

Caption: Role as a key intermediate for Lenacapavir synthesis.

Analytical Characterization

To ensure the quality and integrity of this compound, a suite of analytical techniques is employed. These methods confirm the chemical structure and assess the purity of the synthesized material.

Table 2: Standard Analytical Methods for Validation

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | The proton NMR spectrum should show characteristic signals in the aromatic region corresponding to the protons on the indazole ring. |

| GC-MS | Purity assessment and confirmation of molecular weight. | Gas Chromatography will show the purity profile, while Mass Spectrometry will detect the molecular ion peak corresponding to the compound's mass. |

| qNMR | Quantitative purity determination. | Quantitative Nuclear Magnetic Resonance provides a precise measurement of purity against a certified reference standard. |

| FT-IR | Functional group identification. | The infrared spectrum will display characteristic absorptions for N-H stretching and aromatic C-H and C=C bonds. |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

-

General Handling : Handle in a well-ventilated area or a fume hood. Avoid formation of dust and aerosols.[11] Wear suitable personal protective equipment (PPE).

-

Personal Protective Equipment (PPE) :

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]

-

Skin Contact : Immediately wash off with soap and plenty of water.[13]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

-

Ingestion : Rinse mouth with water. Do not induce vomiting.[11]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]

References

- 1. This compound | 1000341-88-7 [sigmaaldrich.com]

- 2. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-7-chloro-1H-indazole - [sigmaaldrich.com]

- 4. 1H-Indazole,7-broMo-4-chloro- CAS#: 1000341-88-7 [chemicalbook.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.de [fishersci.de]

- 13. capotchem.cn [capotchem.cn]

The Definitive Guide to the Structural Elucidation of 7-Bromo-4-chloro-1H-indazole: A Technical Whitepaper for Researchers

Introduction: The Significance of a Dihalogenated Indazole Core

In the landscape of modern medicinal chemistry and drug development, the indazole scaffold represents a "privileged structure," frequently appearing in molecules with significant biological activity. The strategic placement of halogen atoms on this heterocyclic core can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. 7-Bromo-4-chloro-1H-indazole is a prime example of such a crucial building block. Its importance is underscored by its role as a key intermediate in the synthesis of innovative therapeutics, most notably as a precursor to the potent anti-HIV capsid inhibitor, Lenacapavir.[1][2][3]

This technical guide provides an in-depth, experience-driven approach to the structural elucidation of this compound. Moving beyond a mere recitation of analytical techniques, this paper delves into the scientific rationale behind the expected spectroscopic signatures. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to confidently identify and characterize this and similar halogenated heterocyclic systems. Our methodology is rooted in a self-validating system of analysis, where each piece of spectroscopic data corroborates the others to build an unassailable structural assignment.

The Synthetic Pathway: A Foundation for Structural Expectation

A robust understanding of a molecule's synthesis is the first step in its structural elucidation. The common synthetic route to this compound provides crucial clues about the final arrangement of its atoms.[1][4] A practical and scalable synthesis often begins with a more readily available starting material, such as 2,6-dichlorobenzonitrile.[1][4]

A plausible synthetic workflow is outlined below:

References

Introduction: The Significance of 7-Bromo-4-chloro-1H-indazole in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-1H-indazole

This compound is a critical heterocyclic building block in medicinal chemistry. Its importance is highlighted by its role as a key intermediate in the synthesis of Lenacapavir, a first-in-class, potent, long-acting capsid inhibitor for the treatment of HIV-1 infections[1][2][3]. The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug development, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of 7-bromo and 4-chloro groups provides precise structural and electronic properties essential for the biological activity of the final therapeutic agent, making a reliable and scalable synthesis of this intermediate a paramount concern for pharmaceutical development.

This guide provides a detailed, scientifically-grounded overview of a practical and efficient synthesis pathway for this compound, designed for researchers, chemists, and professionals in the field of drug development. We will delve into the strategic choices behind the synthesis, the detailed experimental protocols, and the underlying chemical principles that ensure a successful and scalable outcome.

Retrosynthetic Strategy: A Practical Two-Step Approach

The primary challenge in synthesizing polysubstituted indazoles lies in achieving the correct regiochemistry. An initial, seemingly straightforward approach might involve the direct bromination of a pre-formed 4-chloro-1H-indazole ring. However, experimental attempts at this route have proven unsuccessful, often leading to undesired regioisomers as the major product[2].

A more robust and field-proven strategy involves constructing the indazole ring from a carefully functionalized benzene derivative. The most effective pathway commences with an inexpensive and readily available starting material, 2,6-dichlorobenzonitrile. This approach hinges on two key transformations: a highly regioselective bromination followed by a cyclization reaction with hydrazine to form the desired indazole ring.

This two-step sequence offers significant advantages for large-scale production: it utilizes low-cost starting materials, avoids hazardous reagents, and crucially, eliminates the need for costly and time-consuming column chromatography for purification[1][3][4].

Core Synthesis Pathway

The synthesis is efficiently executed in two main steps, starting from 2,6-dichlorobenzonitrile.

-

Step 1: Regioselective Electrophilic Bromination

-

Step 2: Nucleophilic Aromatic Substitution and Cyclization

The overall workflow is depicted below.

References

- 1. [PDF] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 7-Bromo-4-chloro-1H-indazole: An Analysis of Starting Materials and Strategic Execution

Abstract

7-Bromo-4-chloro-1H-indazole is a critical heterocyclic building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor.[1][2] The strategic placement of its halogen substituents allows for subsequent, site-specific functionalization, making it an invaluable scaffold for drug discovery. This guide provides an in-depth analysis of the most practical and scalable synthetic route to this target, focusing on the selection of starting materials and the chemical rationale underpinning the chosen methodology. We will dissect a robust two-step synthesis starting from an inexpensive, commercially available precursor, providing detailed protocols and explaining the causality behind the experimental design, thereby offering a self-validating system for its production.

Retrosynthetic Analysis and Strategic Overview

The synthesis of highly functionalized aromatic heterocycles often presents a significant challenge regarding regioselectivity. A common strategic decision is whether to build the core ring system first and then functionalize it (late-stage functionalization) or to begin with a suitably substituted precursor where the desired functionalities are already in place before ring formation.

For this compound, attempts at late-stage bromination of the 4-chloro-1H-indazole scaffold have proven problematic. For instance, the direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) yields an undesired regioisomer as the major product, demonstrating a lack of regiocontrol.[1][3] This critical insight dictates that the most reliable and scalable approach is to install the bromine and chlorine atoms on an acyclic precursor prior to the construction of the indazole ring.

The most efficient retrosynthetic disconnection leads to 3-bromo-2,6-dichlorobenzonitrile, which itself derives from the readily available and inexpensive starting material, 2,6-dichlorobenzonitrile.[1][3] This strategy elegantly circumvents the regioselectivity issues inherent in functionalizing the indazole core.

References

A-Z Guide to 7-Bromo-4-chloro-1H-indazole Synthesis from 2,6-Dichlorobenzonitrile

This guide provides an in-depth, technically-focused protocol for the synthesis of 7-Bromo-4-chloro-1H-indazole, a key heterocyclic intermediate in contemporary drug discovery, starting from the readily available 2,6-dichlorobenzonitrile. The presented synthetic strategy is designed for scalability and reproducibility, emphasizing mechanistic rationale and process safety.

Strategic Overview: A Two-Step Approach

The transformation of 2,6-dichlorobenzonitrile into this compound is not a direct conversion but is efficiently achieved through a robust two-step sequence. A recent study highlights a practical synthesis that involves an initial regioselective bromination of the starting material, followed by a selective heterocycle formation with hydrazine.[1][2][3] This approach circumvents issues with direct bromination of the indazole core, which often leads to undesired regioisomers.[1][2]

Our retrosynthetic analysis logically disconnects the target molecule as follows:

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, proceeds by first installing the bromine atom onto the starting material and then constructing the indazole ring. This sequence is critical for controlling the final substitution pattern.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

The initial step involves the electrophilic aromatic substitution on 2,6-dichlorobenzonitrile to yield 3-Bromo-2,6-dichlorobenzonitrile.

Principle and Reagent Selection

The goal is to introduce a single bromine atom onto the aromatic ring. The two chlorine atoms and the nitrile group are deactivating, making the reaction require forcing conditions or a highly reactive brominating agent. N-Bromosuccinimide (NBS) is identified as the optimal reagent for this transformation, as alternatives like elemental bromine can lead to unwanted hydrolysis of the nitrile group to an amide.[1] The reaction is typically performed in a strong acid medium, such as sulfuric acid, which acts as a solvent and a catalyst to activate the brominating agent.

Detailed Experimental Protocol

Reaction Scheme: 2,6-Dichlorobenzonitrile → 3-Bromo-2,6-dichlorobenzonitrile

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount (Scale) |

| 2,6-Dichlorobenzonitrile | 172.00 | 1.0 | 25.0 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 27.0 g |

| Sulfuric Acid (98%) | 98.08 | - | 125 mL |

| Ice-cold Water | 18.02 | - | As needed |

Procedure:

-

To a flask equipped with a mechanical stirrer and a temperature probe, add 2,6-dichlorobenzonitrile (25.0 g).

-

Carefully add concentrated sulfuric acid (125 mL) while maintaining the temperature below 25 °C with an ice bath. Stir until all solid has dissolved.

-

Cool the solution to 0-5 °C.

-

Add N-Bromosuccinimide (27.0 g) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 18 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, carefully pour the reaction mixture into 1.5 L of ice-cold water with vigorous stirring.

-

A precipitate will form. Collect the solid by filtration and wash it thoroughly with water until the filtrate is neutral.

-

Dry the solid under vacuum to yield 3-Bromo-2,6-dichlorobenzonitrile. Expected isolated yields are in the range of 75-81%.[1][2]

Step 2: Hydrazine-Mediated SNAr and Cyclization

This step involves the reaction of the brominated intermediate with hydrazine. This is a cascade reaction involving a regioselective nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization to form the final indazole product.

Mechanistic Rationale

The electron-withdrawing nitrile group and the halogens activate the aromatic ring for nucleophilic attack. Hydrazine acts as the nucleophile, displacing one of the chlorine atoms. The chlorine at the C2 position (ortho to the nitrile) is the most activated site for SNAr. Following the substitution, the terminal nitrogen of the newly attached hydrazine moiety attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a 3-aminoindazole, which rapidly tautomerizes to the more stable 1H-indazole form.[1][4] The reaction's regioselectivity is crucial; hydrazine selectively displaces the C2-chloro substituent, leading to the desired this compound.

Detailed Experimental Protocol

Reaction Scheme: 3-Bromo-2,6-dichlorobenzonitrile → this compound

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount (Scale) |

| 3-Bromo-2,6-dichlorobenzonitrile | 250.89 | 1.0 | 20.0 g |

| Hydrazine Monohydrate (64%) | 50.06 | 3.0 | 11.8 mL |

| 2-Propanol (IPA) | 60.10 | - | 100 mL |

| Water | 18.02 | - | As needed |

Procedure:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-2,6-dichlorobenzonitrile (20.0 g) in 2-propanol (100 mL).

-

Add hydrazine monohydrate (11.8 mL) to the suspension.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 24 hours.

-

Monitor the reaction by HPLC or TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Add water (100 mL) to precipitate the product.

-

Collect the solid by filtration, wash with a 1:1 mixture of IPA/water, and then with water.

-

Dry the product under vacuum. The overall isolated yield for this two-step process is reported to be in the range of 38-45%.[1][2][3]

Overall Synthetic Pathway

The complete workflow from the starting material to the final product is visualized below.

Caption: Overall workflow for the synthesis of this compound.

Concluding Remarks for the Practicing Scientist

This guide outlines a validated and scalable synthesis for this compound from 2,6-dichlorobenzonitrile. The key to success lies in the strategic decision to brominate prior to cyclization, which decisively controls the regiochemical outcome. The protocols provided are based on published, large-scale preparations, ensuring their trustworthiness and applicability in a drug development setting.[1][2] Adherence to the specified conditions, particularly temperature control during bromination and careful monitoring of reaction completion, is paramount for achieving high yields and purity.

References

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Analytical Imperative for a Key Synthetic Intermediate

An In-Depth Technical Guide to the Spectral Analysis of 7-Bromo-4-chloro-1H-indazole

In the landscape of modern drug development, the structural integrity and purity of synthetic intermediates are paramount. This compound stands as a critical heterocyclic building block, notably in the synthesis of advanced antiviral agents like Lenacapavir, a potent HIV-1 capsid inhibitor.[1][2][3][4] Its specific substitution pattern dictates its reactivity and ultimate utility. Therefore, a robust, multi-technique analytical approach is not merely procedural but foundational to ensuring the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the spectral analysis of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. Our approach treats the collective analytical data as a self-validating system, where each technique provides a unique yet complementary piece of the structural puzzle, culminating in an unambiguous confirmation of identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide indispensable information about the electronic environment of each atom in the molecule.

Expert Rationale for Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for indazole derivatives due to its excellent solubilizing power and its ability to engage in hydrogen bonding, which can help in identifying the labile N-H proton. Deuterated chloroform (CDCl₃) is an alternative for less polar derivatives.[5] The standard acquisition of ¹H, ¹³C, and correlation spectra (like COSY and HSQC) is essential for unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (a 400 MHz or higher instrument is recommended for better signal dispersion).[5]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended) Perform 2D NMR experiments such as ¹H-¹H COSY (to establish proton-proton correlations) and ¹H-¹³C HSQC (to link protons directly to their attached carbons).

-

¹H NMR Spectral Data: Predicted Assignments and Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene portion of the indazole ring. The N-H proton of the pyrazole ring will typically appear as a broad singlet at a significantly downfield chemical shift, especially in DMSO-d₆.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.2 - 8.4 | Singlet (s) | N/A | Proton on the pyrazole ring, adjacent to two nitrogen atoms. Its chemical shift is similar to that of the parent indazole.[6] |

| H-5 | ~7.6 - 7.8 | Doublet (d) | ~8.0 - 9.0 | Ortho-coupled to H-6. Deshielded by the adjacent chloro group at C-4. |

| H-6 | ~7.2 - 7.4 | Doublet (d) | ~8.0 - 9.0 | Ortho-coupled to H-5. Experiences less deshielding compared to H-5. |

| N1-H | >12.0 | Broad Singlet (br s) | N/A | Labile proton on the nitrogen of the indazole ring; its chemical shift is highly dependent on solvent and concentration. |

¹³C NMR Spectral Data: Predicted Assignments and Interpretation

The proton-decoupled ¹³C NMR spectrum will display seven signals for the seven carbon atoms of the indazole core. The chemical shifts are heavily influenced by the attached heteroatoms (N) and halogen substituents (Br, Cl).

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~134 - 136 | Carbon in the pyrazole ring, adjacent to nitrogens. Similar to parent indazole.[6] |

| C-3a | ~122 - 124 | Bridgehead carbon, shielded relative to other aromatic carbons. |

| C-4 | ~128 - 130 | Directly attached to the electronegative chlorine atom. |

| C-5 | ~125 - 127 | Aromatic CH carbon. |

| C-6 | ~121 - 123 | Aromatic CH carbon. |

| C-7 | ~110 - 115 | Directly attached to the bromine atom, showing a characteristic upfield shift (heavy atom effect). |

| C-7a | ~140 - 142 | Bridgehead carbon adjacent to N1 and the bromine-substituted C7. |

Mass Spectrometry (MS): Unambiguous Molecular Formula and Fragmentation

Mass spectrometry provides the exact molecular weight and, through high-resolution analysis, the elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.

Expert Rationale: Leveraging Isotopic Abundance

The key to a trustworthy MS analysis of this molecule lies in observing the unique isotopic cluster for the presence of one bromine and one chlorine atom.

-

Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), a ~1:1 ratio for M and M+2 peaks.

-

Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ~3:1 ratio for M and M+2 peaks.

The combination of these two halogens will produce a distinctive pattern of four peaks (M, M+2, M+4, M+6), which serves as a definitive fingerprint for the elemental composition C₇H₄BrClN₂.

Experimental Protocol: MS Analysis

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for generating the molecular ion with minimal fragmentation. Electron Ionization (EI) can also be used and will provide more structural information through fragmentation.[7]

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer.

-

Data Acquisition: Acquire data in positive ion mode. Perform a full scan to identify the molecular ion cluster. If available, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental formula.

Data Presentation: Expected Mass and Isotopic Pattern

-

Molecular Formula: C₇H₄BrClN₂

-

Monoisotopic Mass (for C₇H₄⁷⁹Br³⁵ClN₂): 230.930 g/mol

-

Expected Isotopic Cluster:

-

m/z ~231 (M): Relative Abundance ~77% (⁷⁹Br, ³⁵Cl)

-

m/z ~233 (M+2): Relative Abundance ~100% (⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl)

-

m/z ~235 (M+4): Relative Abundance ~24% (⁸¹Br, ³⁷Cl)

-

Proposed Fragmentation Pathway

Under more energetic ionization conditions like EI, the molecule will fragment in predictable ways. Understanding these pathways adds another layer of structural confirmation.[8][9][10]

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expert Rationale: The Vibrational Fingerprint

For this compound, the most informative regions are the N-H stretching frequency, the aromatic C-H and C=C stretching region, and the fingerprint region where the C-Cl and C-Br stretches appear. The presence and position of the N-H stretch are particularly diagnostic for the indazole ring system.[11][12]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.[13]

Data Presentation: Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3150 - 3100 | Medium, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C / C=N Ring Stretch | 1620 - 1450 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The indazole ring is an aromatic chromophore that absorbs UV radiation, leading to characteristic π → π* electronic transitions.

Expert Rationale: Chromophore Analysis

The unsubstituted indazole molecule shows characteristic absorption bands.[14][15] The addition of halogen atoms (auxochromes) can cause a bathochromic shift (to longer wavelengths) and/or a hyperchromic effect (increased absorbance) due to their electronic influence on the aromatic system.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of the compound of a known concentration (e.g., 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument. Scan the sample from approximately 400 nm down to 200 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Presentation: Predicted Absorption Maxima

| Transition Type | Predicted λ_max (nm) | Rationale |

| π → π | ~250 - 260 nm | Corresponds to the benzenoid part of the chromophore. |

| π → π | ~280 - 300 nm | A secondary band, characteristic of the fused heterocyclic system. |

Integrated Analysis: A Self-Validating Workflow

The true power of spectral analysis comes from integrating the data from all techniques. Each result must be consistent with the others to provide an unequivocal structural confirmation. This workflow represents a self-validating system where discrepancies would immediately signal an incorrect structure or the presence of impurities.

Caption: Integrated workflow for the spectral confirmation of this compound.

This integrated approach ensures the highest level of scientific integrity. For example, the molecular formula determined by high-resolution MS must align perfectly with the number of signals in the ¹³C NMR and the integration of the ¹H NMR. The N-H bond identified in the IR spectrum must correspond to the labile proton observed in the ¹H NMR spectrum. By demanding consistency across all datasets, we build an unassailable case for the structure and purity of this compound, providing the confidence needed for its application in high-stakes fields like drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. uni-saarland.de [uni-saarland.de]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the NMR Spectral Interpretation of 7-Bromo-4-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-1H-indazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid bicyclic structure and the presence of versatile halogen substituents make it an attractive scaffold for the synthesis of novel drug candidates and functional materials. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This in-depth guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts, coupling constants, and multiplicity patterns. This guide will also explore the influence of the bromo and chloro substituents on the spectral features of the indazole core.

Due to the limited availability of public experimental NMR data for this specific compound, this guide will utilize a combination of predicted NMR data from highly reliable algorithms and comparative analysis with experimentally determined data for structurally related analogs. This approach provides a robust framework for understanding the NMR characteristics of this compound and serves as a practical tool for researchers in the field.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for unambiguous NMR spectral assignment. The structure of this compound is shown below, with the standard IUPAC numbering for the indazole ring system.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the N-H proton and the three aromatic protons on the benzene ring. The chemical shifts and multiplicities of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as their positions on the indazole core.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound in DMSO-d₆ is presented in the table below. DMSO-d₆ is a common solvent for indazole derivatives due to its ability to solubilize these compounds and the presence of the exchangeable N-H proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-H | ~13.5 | broad singlet | - |

| 3-H | ~8.2 | singlet | - |

| 5-H | ~7.3 | doublet | ~8.0 |

| 6-H | ~7.2 | doublet | ~8.0 |

Interpretation of the ¹H NMR Spectrum

-

1-H (N-H) Proton: The proton attached to the nitrogen at position 1 is expected to appear as a broad singlet at a significantly downfield chemical shift (around 13.5 ppm). This is characteristic of N-H protons in heteroaromatic systems, which are acidic and can undergo exchange with residual water in the solvent, leading to signal broadening.

-

3-H Proton: The proton at position 3 is anticipated to be a singlet around 8.2 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atoms in the pyrazole ring. The absence of adjacent protons results in a singlet multiplicity.

-

5-H and 6-H Protons: The protons at positions 5 and 6 on the benzene ring are expected to appear as a pair of doublets in the aromatic region. The electron-withdrawing nature of the chlorine atom at position 4 and the bromine atom at position 7 influences their chemical shifts. The predicted values are around 7.3 ppm for H-5 and 7.2 ppm for H-6. These two protons are ortho to each other and will exhibit a typical ortho-coupling constant of approximately 8.0 Hz, resulting in a doublet for each signal.

Substituent Effects on ¹H Chemical Shifts

The presence of the chloro and bromo substituents significantly impacts the chemical shifts of the aromatic protons compared to the parent 1H-indazole. To illustrate this, the experimental data for 1H-indazole, 4-chloro-1H-indazole, and 7-bromo-1H-indazole are presented for comparison.

| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) |

| 1H-Indazole | 8.08 | 7.77 | 7.11 | 7.35 | 7.55 |

| 4-Chloro-1H-indazole | ~8.1 | - | ~7.2 | ~7.4 | ~7.6 |

| 7-Bromo-1H-indazole | ~8.2 | ~7.8 | ~7.1 | ~7.0 | - |

| This compound (Predicted) | ~8.2 | - | ~7.3 | ~7.2 | - |

This comparison highlights the general deshielding effect of the halogen substituents on the adjacent protons. The predicted values for this compound are consistent with these trends.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms of the indazole ring.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are listed below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135 |

| C3a | ~122 |

| C4 | ~128 |

| C5 | ~123 |

| C6 | ~129 |

| C7 | ~110 |

| C7a | ~141 |

Interpretation of the ¹³C NMR Spectrum

-

C3: This carbon, situated between the two nitrogen atoms in the pyrazole ring, is expected to resonate at a downfield chemical shift of around 135 ppm.

-

C3a and C7a: These are the bridgehead carbons where the pyrazole and benzene rings are fused. C7a is typically more deshielded (~141 ppm) than C3a (~122 ppm).

-

C4 and C7: These carbons are directly attached to the electron-withdrawing halogen atoms. The carbon bearing the chlorine (C4) is predicted to be around 128 ppm, while the carbon with the bromine (C7) is expected at a more upfield position of approximately 110 ppm. This is consistent with the general trend of bromine having a smaller deshielding effect than chlorine in ¹³C NMR.

-

C5 and C6: These are the remaining carbons of the benzene ring. Their chemical shifts are influenced by the adjacent halogen substituents and are predicted to be around 123 ppm and 129 ppm, respectively.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides significant structural information, 2D NMR experiments are invaluable for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H-5 and H-6, confirming their ortho-relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the protonated carbons C3, C5, and C6 by correlating their respective ¹H and ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons. For instance, the N-H proton (1-H) would be expected to show correlations to C3 and C7a. The H-3 proton would show correlations to C3a and C7a.

Caption: Key expected 2D NMR correlations for this compound.

Experimental Protocols

For researchers intending to acquire NMR data for this compound, the following general experimental protocol is recommended.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

NMR Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

Spectral width: 0-16 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay (d1): 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Use standard pulse programs available on the spectrometer software.

-

Optimize acquisition parameters (number of increments, number of scans) based on sample concentration and desired resolution.

-

Conclusion

The NMR spectral interpretation of this compound is a systematic process that relies on the analysis of chemical shifts, coupling patterns, and the application of 2D correlation techniques. By leveraging predicted data and comparing it with experimental data from analogous compounds, a reliable and detailed structural assignment can be achieved. This guide provides the foundational knowledge and practical insights for researchers to confidently interpret the NMR spectra of this important heterocyclic compound, thereby facilitating its use in the advancement of chemical and pharmaceutical research.

An In-depth Technical Guide to the Solubility of 7-Bromo-4-chloro-1H-indazole in Organic Solvents

Foreword: The Crucial Role of Solubility in Advancing Pharmaceutical Research

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility.[1][2][3][4] Poor solubility can severely limit a drug's bioavailability, hinder the development of effective formulations, and ultimately lead to the failure of an otherwise potent compound.[4][5] This guide is dedicated to the researchers, scientists, and drug development professionals who grapple with these challenges daily. Our focus is on a specific heterocyclic compound, 7-Bromo-4-chloro-1H-indazole, a molecule that, like many of its kind, holds potential within medicinal chemistry. As an intermediate in the synthesis of novel therapeutics, such as the potent HIV-1 capsid inhibitor Lenacapavir, understanding its behavior in various solvents is paramount.[6][7][8][9] This document aims to provide not just data, but a foundational understanding of the principles and methodologies required to accurately characterize the solubility of this and similar compounds, thereby empowering you to make informed decisions in your research and development endeavors.

Physicochemical Landscape of this compound

The solubility of a compound is intrinsically linked to its molecular structure. The this compound molecule possesses a rigid, bicyclic aromatic system, which contributes to a higher melting point and potentially lower solubility in less polar solvents. The presence of both a bromine and a chlorine atom significantly increases the molecule's lipophilicity. The indazole core itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), allowing for complex interactions with protic and aprotic solvents.

The interplay of these features dictates how the molecule will interact with a given solvent. For instance, in polar aprotic solvents like dimethyl sulfoxide (DMSO), the strong dipole moment of the solvent can effectively solvate the polar regions of the indazole. In protic solvents such as alcohols, hydrogen bonding between the solvent and the N-H and nitrogen atoms of the indazole ring will play a significant role in the dissolution process.

Methodologies for Accurate Solubility Determination

The experimental determination of solubility is a critical step in the characterization of any NCE. Several methods exist, each with its own advantages and limitations. For the purpose of this guide, we will focus on the gold-standard Shake-Flask Method , which determines thermodynamic solubility, and briefly touch upon high-throughput kinetic solubility assays.

The Shake-Flask Method: A Protocol for Thermodynamic Solubility

The shake-flask method, as described by Higuchi and Connors, remains the most reliable technique for determining the thermodynamic solubility of a compound.[10] It involves allowing a surplus of the solid compound to reach equilibrium with the solvent over a set period, after which the concentration of the dissolved compound in the supernatant is measured.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

To each vial, add a precise volume of the desired organic solvent (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran, Dimethyl Sulfoxide).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at 25 °C or 37 °C to simulate physiological conditions.

-

Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached. It is crucial to establish the time to equilibrium through preliminary experiments.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. This can be achieved through centrifugation followed by withdrawal of the clear liquid, or by filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

-

High-Throughput Screening for Kinetic Solubility

In early-stage drug discovery, kinetic solubility assays are often employed for their speed and low sample consumption.[11][12] These methods, such as nephelometry, measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[4] While useful for ranking compounds, it is important to note that kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the experimental conditions.[12]

Solubility Profile: A Representative Overview

The following table provides a hypothetical solubility profile for this compound to illustrate how such data should be presented. It is imperative that researchers experimentally determine the solubility of this compound in their solvents of interest.

| Solvent | Solvent Type | Expected Solubility (mg/mL) |

| Water | Polar Protic | < 1 |

| Methanol | Polar Protic | 1 - 5 |

| Ethanol | Polar Protic | 1 - 5 |

| Acetonitrile | Polar Aprotic | 5 - 10 |

| Tetrahydrofuran (THF) | Nonpolar Aprotic | > 10 |

| Dichloromethane (DCM) | Nonpolar Aprotic | > 10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 |

Visualizing the Experimental Workflow

To provide a clear visual representation of the solubility determination process, the following diagram outlines the key steps of the shake-flask method.

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Concluding Remarks for the Practicing Scientist

The solubility of this compound in organic solvents is a critical parameter that will influence its utility in synthetic chemistry and its potential development as a pharmaceutical intermediate. This guide has provided a robust framework for understanding and experimentally determining this vital property. While theoretical considerations can offer initial guidance, there is no substitute for empirical data. The detailed protocol for the shake-flask method provided herein serves as a reliable starting point for generating accurate and reproducible solubility data. By diligently applying these methodologies, researchers can build a comprehensive understanding of their compounds of interest, paving the way for successful and efficient drug development.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. ucd.ie [ucd.ie]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]